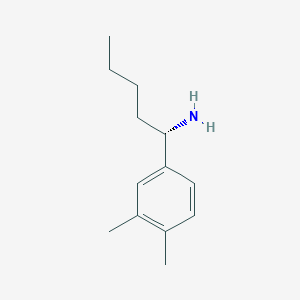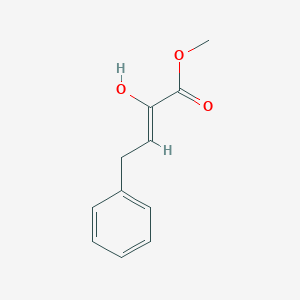
(Z)-Methyl2-hydroxy-4-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Methyl2-hydroxy-4-phenylbut-2-enoate is an organic compound characterized by its unique structural features. This compound belongs to the class of esters, which are commonly found in various natural and synthetic products. The presence of a phenyl group and a hydroxyl group in its structure makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl2-hydroxy-4-phenylbut-2-enoate typically involves the esterification of (Z)-2-hydroxy-4-phenylbut-2-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Methyl2-hydroxy-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of (Z)-Methyl2-oxo-4-phenylbut-2-enoate.
Reduction: Formation of (Z)-Methyl2-hydroxy-4-phenylbutanol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Methyl2-hydroxy-4-phenylbut-2-enoate is used as a starting material for the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.
Wirkmechanismus
The mechanism of action of (Z)-Methyl2-hydroxy-4-phenylbut-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-Methyl2-hydroxy-4-phenylbutanoate
- (E)-Methyl2-hydroxy-4-phenylbut-2-enoate
- Methyl2-hydroxy-4-phenylbutanoate
Uniqueness
(Z)-Methyl2-hydroxy-4-phenylbut-2-enoate is unique due to its (Z)-configuration, which affects its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its (E)-isomer or other similar compounds.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl (Z)-2-hydroxy-4-phenylbut-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3/b10-8- |
InChI-Schlüssel |
JQXFZXWMVDJZHY-NTMALXAHSA-N |
Isomerische SMILES |
COC(=O)/C(=C/CC1=CC=CC=C1)/O |
Kanonische SMILES |
COC(=O)C(=CCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)


![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)
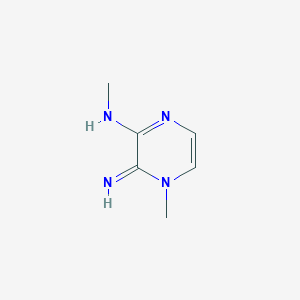
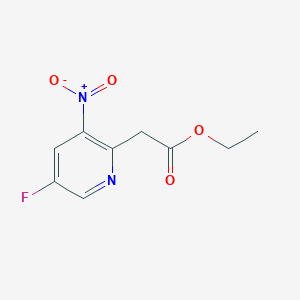

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
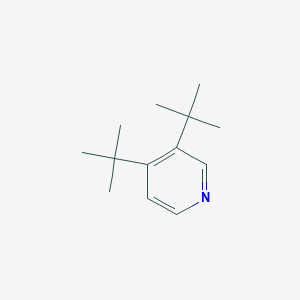
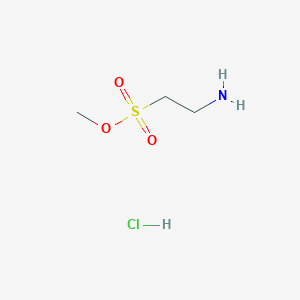
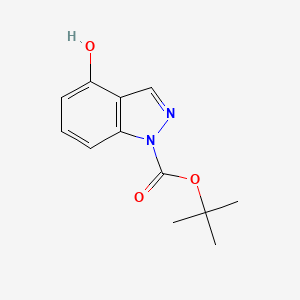
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
